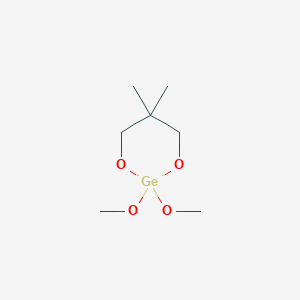
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is an organogermanium compound known for its unique chemical structure and properties. This compound is characterized by the presence of germanium, a metalloid element, within a dioxane ring system. The inclusion of germanium imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagerminane ring. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the germanium intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Scientific Research Applications
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying germanium’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane exerts its effects involves interactions with biological molecules and cellular pathways. The germanium atom can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways. This coordination can lead to changes in cellular metabolism and function, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: Another organogermanium compound with similar structural features.
2,2-Dimethoxypropane: Shares the dimethoxy functional groups but lacks the germanium atom.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but is structurally different and used in different applications.
Uniqueness
2,2-Dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane is unique due to the presence of germanium within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
Properties
CAS No. |
79189-66-5 |
|---|---|
Molecular Formula |
C7H16GeO4 |
Molecular Weight |
236.83 g/mol |
IUPAC Name |
2,2-dimethoxy-5,5-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-7(2)5-11-8(9-3,10-4)12-6-7/h5-6H2,1-4H3 |
InChI Key |
XEUGACVBNMMLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO[Ge](OC1)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















